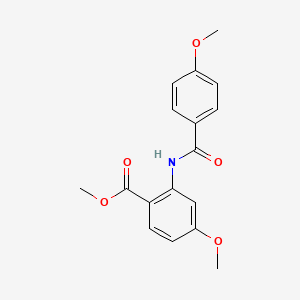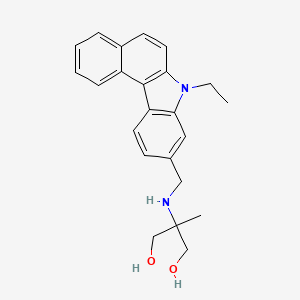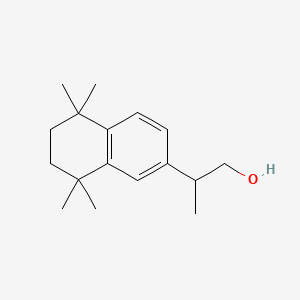
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine is a synthetic organic compound that belongs to the class of tyrosine derivatives This compound is characterized by the presence of a cyclohexanecarbonyl group attached to the nitrogen atom of the tyrosine backbone, along with methoxy and dimethyl substitutions on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine typically involves multiple steps:
Protection of the Amino Group: The amino group of tyrosine is first protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Cyclohexanecarbonyl Group: The protected tyrosine is then reacted with cyclohexanecarbonyl chloride in the presence of a base like triethylamine to introduce the cyclohexanecarbonyl group.
Methoxylation and Methylation: The aromatic ring is subsequently methoxylated and methylated using reagents such as methyl iodide and sodium hydride.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of nitro, halo, and other substituted derivatives.
Scientific Research Applications
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexanecarbonyl)-tyrosine: Lacks the methoxy and dimethyl substitutions.
2-Methoxy-O,5-dimethyltyrosine: Lacks the cyclohexanecarbonyl group.
N-(Cyclohexanecarbonyl)-2-methoxytyrosine: Lacks the dimethyl substitution.
Uniqueness
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine is unique due to the combination of its cyclohexanecarbonyl, methoxy, and dimethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
| 7149-84-0 | |
Molecular Formula |
C19H27NO5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(cyclohexanecarbonylamino)-3-(2,4-dimethoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C19H27NO5/c1-12-9-14(17(25-3)11-16(12)24-2)10-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h9,11,13,15H,4-8,10H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
KAKVMTZPZFILRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)CC(C(=O)O)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







